molecular formula C29H31Cl2N3O B058396 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- CAS No. 125173-79-7

1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-

Cat. No. B058396
M. Wt: 508.5 g/mol
InChI Key: ZBXRYMWSCXGVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-, also known as ACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACA is a potent DNA intercalator and has been shown to have antitumor properties.

Mechanism Of Action

1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a potent DNA intercalator, meaning that it binds to DNA and disrupts its structure. This disruption can lead to DNA damage and cell death, making 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- a promising candidate for cancer treatment. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- are complex and depend on a variety of factors, including the concentration of the compound, the type of cells it is interacting with, and the duration of exposure. Studies have shown that 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- can induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its potent antitumor properties. It has been shown to be effective against a wide range of cancer cell types and has minimal effects on normal cells. However, one of the limitations of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is its complex synthesis method, which can be time-consuming and expensive. Additionally, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been shown to have some toxic effects on the liver, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. One area of interest is the development of new cancer treatments based on 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-'s DNA intercalation properties. Researchers are also interested in studying the effects of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- on different types of cancer cells and exploring its potential for combination therapy with other cancer drugs. Additionally, there is interest in developing new synthesis methods for 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- that are more efficient and cost-effective. Overall, 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a promising candidate for cancer research and has the potential to make significant contributions to the field of oncology.

Synthesis Methods

The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- involves several steps, including the reaction of 9-acridinecarboxaldehyde with 4-(bis(2-chloroethyl)amino)phenylacetic acid to produce 9-acridinylamino-4-(bis(2-chloroethyl)amino)phenylacetic acid. This intermediate is then reacted with 1-hexanone to produce 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-. The synthesis of 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor properties and has been used in cancer research to study the effects of DNA intercalation on tumor cells. 1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)- has also been used in studies of DNA damage and repair mechanisms, as well as in the development of new cancer treatments.

properties

CAS RN

125173-79-7

Product Name

1-Hexanone, 6-(9-acridinylamino)-1-(4-(bis(2-chloroethyl)amino)phenyl)-

Molecular Formula

C29H31Cl2N3O

Molecular Weight

508.5 g/mol

IUPAC Name

6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one

InChI

InChI=1S/C29H31Cl2N3O/c30-17-20-34(21-18-31)23-15-13-22(14-16-23)28(35)12-2-1-7-19-32-29-24-8-3-5-10-26(24)33-27-11-6-4-9-25(27)29/h3-6,8-11,13-16H,1-2,7,12,17-21H2,(H,32,33)

InChI Key

ZBXRYMWSCXGVMN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Other CAS RN

125173-79-7

synonyms

6-(acridin-9-ylamino)-1-[4-[bis(2-chloroethyl)amino]phenyl]hexan-1-one

Origin of Product

United States

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